2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide
Description
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Properties
IUPAC Name |
2-(5-amino-3-phenylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c12-10(13)7-16-11(14)6-9(15-16)8-4-2-1-3-5-8/h1-6H,7,14H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSNHYIFCDCKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, this compound has been shown to interact with kinases such as p38MAPK, which are involved in cell signaling pathways. These interactions highlight the compound’s potential as a modulator of enzymatic activity and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human thyroid cancer cell lines, the compound has been shown to inhibit cell proliferation by reducing AKT phosphorylation. This suggests that this compound can impact cell growth and survival, making it a potential candidate for cancer therapy. Additionally, its interaction with acetylcholinesterase can lead to changes in neurotransmission, affecting neuronal function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a reversible inhibitor of Bruton Kinase (BTK), a non-receptor tyrosine kinase involved in B-cell signaling. This inhibition can disrupt B-cell receptor signaling, affecting immune responses. Additionally, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine and leading to increased neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of acetylcholinesterase activity and prolonged changes in cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of neurotransmission. At higher doses, toxic or adverse effects may be observed. For example, high doses of the compound can lead to significant inhibition of acetylcholinesterase activity, resulting in impaired nerve transmission and behavioral changes. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with acetylcholinesterase affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels. Additionally, its interaction with kinases such as p38MAPK can influence metabolic pathways related to cell growth and survival. These interactions underscore the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these molecules affects its localization and accumulation. For example, the compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity. Additionally, binding to proteins such as acetylcholinesterase can affect the compound’s distribution within the nervous system.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its interaction with acetylcholinesterase suggests localization at cholinergic synapses, where it can modulate neurotransmission. Additionally, the compound’s interaction with kinases such as p38MAPK may involve localization to signaling complexes within the cell. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Biological Activity
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with an amino group and an acetimidamide functional group, which contributes to its reactivity and biological interactions. Research indicates that this compound may exhibit various pharmacological properties, particularly in the context of cancer therapy and enzyme inhibition.
The primary mechanism of action for this compound involves its interaction with specific biological targets, notably the androgen receptor (AR) . This receptor is crucial in the signaling pathways associated with prostate cancer. By acting as an antagonist, this compound binds to the AR and inhibits its activity, leading to a decrease in prostate cancer cell proliferation .
Biochemical Pathways
The inhibition of the AR signaling pathway is significant as it can lead to:
- Decreased proliferation of prostate cancer cells.
- Modulation of various cell signaling pathways related to inflammation and cancer progression .
Pharmacological Properties
Several studies have investigated the pharmacological properties of this compound, highlighting its potential therapeutic applications:
Anticancer Activity
Research has shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including:
- Cervical HeLa cells
- Prostate DU 205 cells
These studies suggest that the compound may have significant anticancer effects, potentially making it a candidate for further development in cancer therapies .
Enzyme Inhibition
The compound has also been noted for its ability to interact with enzymes involved in inflammatory processes. Preliminary studies indicate that it may inhibit cyclooxygenase enzymes, which are critical in mediating inflammatory responses .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation reactions involving pyrazole derivatives.
- Utilization of techniques like thin-layer chromatography for monitoring reactions.
- Characterization through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm structure and purity .
Data Table: Summary of Biological Activities
Case Studies
In one study, derivatives of pyrazole compounds were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives, including those based on the structure of this compound, showed promising results in reducing cell viability .
Another research effort focused on the biochemical properties of similar compounds, revealing their ability to influence inflammatory pathways significantly. These findings support the hypothesis that modifications in the pyrazole structure can enhance biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
